- Method for synthesizing discotic liquid crystal material of triphenylene decaneoxy bridged perylene tetracarboxylic butyl ester, China, , ,
Cas no 94259-20-8 (1 2-DIHEXYLOXYBENZENE 98)

1 2-DIHEXYLOXYBENZENE 98 structure
Produktname:1 2-DIHEXYLOXYBENZENE 98
1 2-DIHEXYLOXYBENZENE 98 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1 2-DIHEXYLOXYBENZENE 98
- 1,2-Bis(hexyloxy)benzene
- 1,2-dihexoxybenzene
- 1,2-Bis(hexyloxy)benzene (ACI)
- Benzene, o-bis(hexyloxy)- (7CI)
- 1,2-Di(hexyloxy)benzene
-
- MDL: MFCD01863726
- Inchi: 1S/C18H30O2/c1-3-5-7-11-15-19-17-13-9-10-14-18(17)20-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3
- InChI-Schlüssel: XNBVDORAKLGCKG-UHFFFAOYSA-N
- Lächelt: O(CCCCCC)C1C(OCCCCCC)=CC=CC=1
Berechnete Eigenschaften
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 12
- Komplexität: 184
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nichts
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: flüssig
- Dichte: 0.923 g/mL at 25 °C(lit.)
- Siedepunkt: 143 °C/4 mmHg(lit.)
- Flammpunkt: Fahrenheit: >230° f
Celsius: >110° c - Brechungsindex: n20/D 1.488(lit.)
1 2-DIHEXYLOXYBENZENE 98 Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
1 2-DIHEXYLOXYBENZENE 98 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 514578-10G |
1 2-DIHEXYLOXYBENZENE 98 |
94259-20-8 | 98% | 10G |
¥928.53 | 2022-02-24 | |
Cooke Chemical | BD0182632-5g |
1,2-Bis(hexyloxy)benzene |
94259-20-8 | 95+% | 5g |
RMB 768.00 | 2025-02-20 | |
Cooke Chemical | BD0182632-1g |
1,2-Bis(hexyloxy)benzene |
94259-20-8 | 95+% | 1g |
RMB 249.60 | 2025-02-20 | |
Ambeed | A868680-5g |
1,2-Bis(hexyloxy)benzene |
94259-20-8 | 95+% | 5g |
$109.0 | 2024-04-16 | |
Ambeed | A868680-25g |
1,2-Bis(hexyloxy)benzene |
94259-20-8 | 95+% | 25g |
$460.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533129-5g |
1,2-Bis(hexyloxy)benzene |
94259-20-8 | 98% | 5g |
¥1057.00 | 2024-04-24 |
1 2-DIHEXYLOXYBENZENE 98 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
- Preparation of triphenylene hexyloxy bridging isooctane oxy phenyl porphyrin ternary compound as discotic liquid crystal material, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol , Hexane ; 1 h, rt; rt → reflux; 24 h, reflux
Referenz
- Synthesis method of dodecyloxyphenylporphyrin benzamide octane imine-perylene-decane imine hexyloxybenzophenanthrene ternary compound applied in organic solar cell and organic light emitting diode, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 70 °C
1.2 70 °C; 15 h, 80 °C
1.2 70 °C; 15 h, 80 °C
Referenz
- Preparation of phenylethylamine derivatives as antimicrobials for treatment of surfaces, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 110 °C
Referenz
- Tetrabenzotetracenes, their preparation method, and their use for organic semiconductor films and elements and transistors, Japan, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 48 h, reflux
Referenz
- A new family of bent-core C2-symmetric liquid crystalsCanadian Journal of Chemistry, 2010, 88(7), 639-645,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 24 h, reflux
Referenz
- Perylene monoimide dicarboxylic acid diester-flexible bridge-benzophenanthrene dendrimer, and preparation method thereof, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
- Synthesis method of benzophenanthrene dodecyloxy bridged isooctyloxyphenyl porphyrin metal zinc complex, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
- Synthesis method of benzophenanthrene decyloxy-bridged isooctoxyphenylporphyrin-zinc coordination compound, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
- Preparation of benzophenanthrene dodecyloxy-bridged methoxycarbonyl phenyl porphyrin-Zn complex, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
- Preparation of benzophenanthrene dodecyloxy bridging tetraphenylporphyrin ternary compound as discotic liquid crystal material, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol , Hexane ; 1 h, rt; rt → 80 °C; 24 h, 80 °C
Referenz
- Synthesis method of dodecyloxyphenyl porphyrin benzamide decane imine perylene decane imine hexyloxy benzophenanthrene ternary compound used in organic photovoltaic field, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
- Preparation of triphenylene dodecyloxy bridging isooctane oxy phenyl porphyrin ternary compound as discotic liquid crystal material, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
- Synthetic method of hexyloxy benzophenanthrene-bridged isooctyloxyphenyl porphyrin metal zinc complex, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
- Synthesis of benzophenanthrene dodecyl bridged ethyl perylene tetraformate binary discotic liquid crystals, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C; 85 °C → rt
Referenz
- Preparation of benzophenanthrene decyloxy bridging tetraphenyl porphyrin ternary compound as discotic liquid crystal material, China, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 1 h, rt; rt → 80 °C; 24 h, 80 °C
Referenz
- Method for synthesizing dodecyloxy phenyl porphyrin benzamido hexyl-perylene diimide-decyloxy hexyloxy benzophenanthrene ternary compound, China, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
- Synthesis of triphenylene decyl bridged ethyl perylene-tetracarboxylate binary discotic liquid crystal material, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
- Synthetic method of benzophenanthrene dodecyl bridged butyl perylenetetracarboxylate binary compound discotic liquid crystal material, China, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Ethanol ; 60 h, 85 °C
Referenz
- Synthetic method of benzophenanthrene decylalkoxy bridged methoxycarbonyl phenyl porphyrin metal Zn complex, China, , ,
1 2-DIHEXYLOXYBENZENE 98 Preparation Products
1 2-DIHEXYLOXYBENZENE 98 Verwandte Literatur
-
Raja Bhaskar Kanth Siram,Jeremy Smith,Thomas D. Anthopoulos,Satish Patil J. Mater. Chem. 2012 22 4450
-
Chun Feng,Xian-Li Tian,Jing Zhou,Shi-Kai Xiang,Wen-Hao Yu,Bi-Qin Wang,Ping Hu,Carl Redshaw,Ke-Qing Zhao Org. Biomol. Chem. 2014 12 6977
-
Chun Feng,Xian-Li Tian,Jing Zhou,Shi-Kai Xiang,Wen-Hao Yu,Bi-Qin Wang,Ping Hu,Carl Redshaw,Ke-Qing Zhao Org. Biomol. Chem. 2014 12 6977
-
Alfred C. W. Leung,Joseph K.-H. Hui,Jonathan H. Chong,Mark J. MacLachlan Dalton Trans. 2009 5199
-
Raja Bhaskar Kanth Siram,Jeremy Smith,Thomas D. Anthopoulos,Satish Patil J. Mater. Chem. 2012 22 4450
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Amadis Chemical Company Limited
(CAS:94259-20-8)1 2-DIHEXYLOXYBENZENE 98

Reinheit:99%
Menge:25g
Preis ($):414.0